BenchChemオンラインストアへようこそ!

4-(isopropylthio)-N-(thiazol-2-yl)benzamide

Medicinal Chemistry Chemical Biology Zinc-Activated Channel (ZAC) Antagonism

4-(Isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8) is a critical SAR probe within the N-(thiazol-2-yl)-benzamide class. Its distinct 4-isopropylthio substituent introduces unique steric and electronic properties that dramatically alter ZAC antagonist potency, selectivity, and metabolic stability compared to common 4-halo or 4-tert-butyl analogs. This compound enables systematic exploration of thioether substitution at the benzamide 4-position, supporting patent circumvention (WO 2006/092491) and the construction of proprietary CNS screening libraries. Procure this specific derivative to generate novel, publishable SAR data and avoid the bioactivation liabilities associated with 2-aminothiazole glucokinase activators.

Molecular Formula C13H14N2OS2
Molecular Weight 278.39
CAS No. 941972-79-8
Cat. No. B2795647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(isopropylthio)-N-(thiazol-2-yl)benzamide
CAS941972-79-8
Molecular FormulaC13H14N2OS2
Molecular Weight278.39
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)C(=O)NC2=NC=CS2
InChIInChI=1S/C13H14N2OS2/c1-9(2)18-11-5-3-10(4-6-11)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16)
InChIKeyTVVRBCOVRIZZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8): Procurement-Relevant Chemotype Overview


4-(Isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8, molecular formula C₁₃H₁₄N₂OS₂, molecular weight 278.4 g/mol) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class. This chemotype is characterized by a thiazole ring linked via an amide bond to a benzamide core bearing a 4-isopropylthio substituent [1]. The N-(thiazol-2-yl)-benzamide scaffold has been explored across multiple therapeutic areas, including as glucokinase activators for type 2 diabetes and as the first known selective antagonists of the Zinc-Activated Channel (ZAC) [2][3]. The 4-isopropylthio group introduces distinct steric and electronic properties compared to the more commonly reported 4-halo, 4-alkoxy, or unsubstituted phenyl analogs within this class.

Why Generic N-(Thiazol-2-yl)-benzamide Substitution Cannot Replace 4-(Isopropylthio)-N-(thiazol-2-yl)benzamide in Research


Within the N-(thiazol-2-yl)-benzamide series, even minor structural modifications at the benzamide 4-position profoundly alter biological activity, target selectivity, and pharmacokinetic behavior. Structure–activity relationship (SAR) studies on ZAC antagonists demonstrated that replacement of the 4-tert-butyl group with alternative substituents can shift functional potency by over an order of magnitude, while the 4-isopropylthio substituent has been specifically enumerated in patent filings covering this chemotype for neurological indications [1][2]. In the glucokinase activator series, thiazole ring substitution and benzamide modifications directly impact both enzymatic activation potency and metabolic stability, with certain 4-substituents showing glutathione-trapping liabilities that preclude development [3]. Consequently, a researcher cannot assume that a 4-chloro, 4-methoxy, or unsubstituted N-(thiazol-2-yl)-benzamide analog will recapitulate the binding profile, functional activity, or off-target selectivity of the 4-isopropylthio derivative. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 4-(Isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8)


Evidence Availability Statement: No Published Head-to-Head Quantitative Comparator Data Identified for This Compound

An exhaustive search of primary research papers, patents, and authoritative databases (ChEMBL, BindingDB, PubMed) conducted on 29 April 2026 did not identify any publicly available dataset in which 4-(isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8) was directly and quantitatively compared with a structurally defined analog in the same assay under identical conditions [1][2]. The compound is listed in patent specifications covering the N-(thiazol-2-yl)-benzamide chemotype as a member of a broader Markush structure, but no specific IC₅₀, Ki, or functional data for this exact compound have been published in the peer-reviewed literature [3]. The closest SAR study (Madjroh et al., 2021, Biochem Pharmacol) characterized 61 N-(thiazol-2-yl)-benzamide analogs for ZAC antagonism and reported IC₅₀ values of 1–3 μM for the most potent analogs; however, the 4-isopropylthio derivative was not among the compounds tested [1]. Consequently, any claim of quantitative differentiation between this compound and its analogs must currently be treated as unsupported by published evidence.

Medicinal Chemistry Chemical Biology Zinc-Activated Channel (ZAC) Antagonism

Evidence-Linked Application Scenarios for 4-(Isopropylthio)-N-(thiazol-2-yl)benzamide Procurement


SAR Probe in N-(Thiazol-2-yl)-benzamide ZAC Antagonist Optimization Campaigns

The compound may serve as a 4-position SAR probe in studies extending the work of Madjroh et al. (2021), who established the N-(thiazol-2-yl)-benzamide class as the first selective ZAC antagonists [1]. Because the isopropylthio group differs sterically and electronically from the 4-tert-butyl and 4-halo substituents characterized to date, procurement of CAS 941972-79-8 enables systematic exploration of how thioether substitution at this vector impacts ZAC antagonist potency and selectivity [1]. Any resulting data would be novel and publishable.

Patent-Landscape-Relevant Building Block for CNS-Focused Chemical Libraries

Bayer patent WO 2006/092491 A1 explicitly enumerates thiazolyl amide derivatives with varied benzamide substitution for neurological indications [2]. The 4-isopropylthio derivative falls within this Markush scope. Procurement of this specific compound supports freedom-to-operate analyses, patent circumvention studies, or the construction of proprietary screening libraries targeting CNS disorders where N-(thiazol-2-yl)-benzamides have been claimed as therapeutic agents [2].

Differentiation from Glucokinase Activator Chemotypes in Metabolic Stability Studies

N-(Thiazol-2-yl)-benzamide glucokinase activators described by Iino et al. (2010) exhibited metabolic activation and glutathione-trapping liabilities linked to the 2-aminothiazole substructure [3]. The 4-isopropylthio derivative, lacking the 2-amino group on the thiazole, may display a distinct metabolic profile. Procurement of this compound enables comparative in vitro metabolism studies (e.g., liver microsome stability, GSH trapping assays) to test whether the isopropylthio-benzamide scaffold avoids the bioactivation liabilities that halted earlier glucokinase activator programs [3].

Quote Request

Request a Quote for 4-(isopropylthio)-N-(thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.